![molecular formula C15H12O5 B3178046 苯甲酸,4-[(4-羧基苯氧基)甲基]- CAS No. 345221-90-1](/img/structure/B3178046.png)
苯甲酸,4-[(4-羧基苯氧基)甲基]-
描述
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- , also known by its IUPAC name 4-[(4-Carboxybenzyl)oxy]benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₀N₂O₄ and a molecular weight of 270.24 g/mol . It appears as a solid with a dark orange color . Let’s explore its properties and applications.
Physical and Chemical Properties Analysis
- Melting Point : Approximately 117°C (solvent: ligroine) .
- Boiling Point : Predicted to be 541.2°C .
- Density : Predicted density is 1.35 g/cm³ .
- Solubility : Slightly soluble in DMSO when heated .
- pKa (Acidity) : Predicted pKa value is approximately 3.46 .
科学研究应用
肠道功能调节
苯甲酸因其抗菌和抗真菌特性而被认为是一种有益于调节肠道功能的化合物。使用仔猪和小肠上皮细胞作为模型的研究表明,适量的苯甲酸可以通过调节酶活性、氧化还原状态、免疫力和微生物群来增强肠道功能。然而,过量摄入会损害肠道健康,表明需要仔细控制剂量以利用其对消化、吸收和屏障功能的积极影响 (Mao 等,2019)。
抗氧化和抗菌特性
已证明羧酸(包括苯甲酸)的结构差异会影响其抗氧化和抗菌活性。一项比较各种羧酸的综述发现,它们的生物活性随其结构而异,影响其作为抗氧化剂的有效性和抗菌特性。这种变异性强调了在科学研究中应用苯甲酸衍生物时考虑结构的重要性 (Godlewska-Żyłkiewicz 等,2020)。
植物代谢影响
包括苯甲酸衍生物在内的诱导剂已被研究其诱导植物对病原体感染产生抗性的能力。这些化合物激活植物中的化学防御,导致酚类化合物的产生和防御相关酶的激活。在农业中使用此类诱导剂可以最大程度地减少对化学控制的依赖,从而促进可持续的农业实践。苯甲酸及其衍生物在引发植物防御中的作用突出了它们在增强作物对疾病的抵抗力方面的潜力 (Thakur & Sohal, 2013)。
安全和危害
作用机制
Target of Action
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a chemical compound used in scientific research It has diverse applications, including its use as a preservative in food and as a precursor for the synthesis of various pharmaceuticals and polymers .
Mode of Action
Given its structural properties and applications, it may interact with its targets to induce changes that contribute to its preservative and synthetic functions .
Pharmacokinetics
Some physicochemical properties related to pharmacokinetics are provided . The compound has a Log Po/w value of 1.65 (iLOGP), indicating its lipophilicity .
Result of Action
Given its applications, it may exert effects related to its role as a preservative and a precursor for the synthesis of various pharmaceuticals and polymers .
Action Environment
The action of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can be influenced by environmental factors. For instance, it should be stored at room temperature, protected from light and moisture . Its stability is up to one year . The compound’s solubility is also an important factor influencing its action, efficacy, and stability .
This compound presents an interesting subject for future scientific exploration due to its multifunctional properties .
生化分析
Biochemical Properties
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions can affect the metabolism of other compounds and drugs, making it an important consideration in pharmacokinetics and drug development. Additionally, its high gastrointestinal absorption and moderate bioavailability score of 0.56 indicate its potential for effective oral administration .
Cellular Effects
The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the expression of genes involved in drug metabolism . Furthermore, its ability to permeate cell membranes and interact with intracellular targets suggests potential impacts on cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its structure allows it to fit into the active sites of cytochrome P450 enzymes, leading to competitive inhibition . This inhibition can result in decreased enzyme activity and altered metabolic processes. Additionally, the compound’s interactions with other proteins and receptors may lead to changes in cellular signaling pathways and gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to one year when protected from light and moisture In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved drug metabolism . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have different biological activities and effects . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is transported and distributed through passive diffusion and interactions with transporters and binding proteins . Its moderate lipophilicity (Log Po/w of 2.24) allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and activity within different tissues and organs.
Subcellular Localization
The subcellular localization of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules within the cell.
属性
IUPAC Name |
4-[(4-carboxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRREDSCUQVLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)
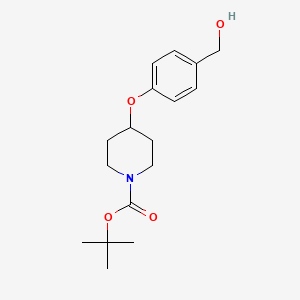
![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)
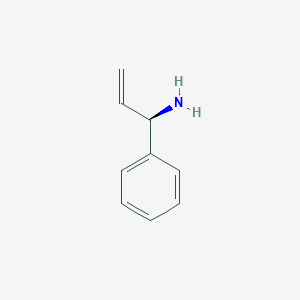
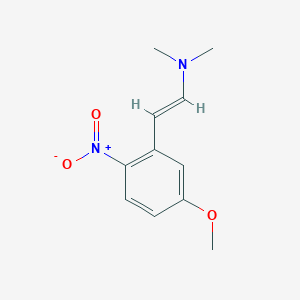

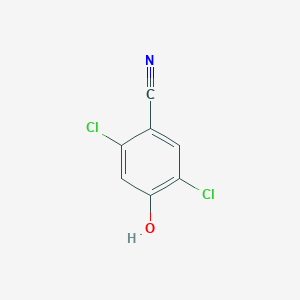

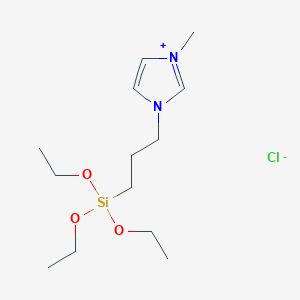



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)

